sohB protein - 143079-33-8

sohB protein

Catalog Number: EVT-1516682
CAS Number: 143079-33-8
Molecular Formula: C7H7N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SohB protein is predominantly found in certain bacterial species, particularly within the genera that exhibit unique metabolic pathways. Its classification can be further detailed as follows:

  • Type: Signaling protein
  • Function: Involved in regulatory mechanisms, particularly in response to environmental changes.
  • Source Organisms: Commonly derived from bacterial strains used in biotechnological applications.
Synthesis Analysis

Methods of Synthesis

SohB protein can be synthesized through various methods, including recombinant DNA technology and natural extraction from bacterial cultures. The primary methods include:

  • Recombinant Protein Expression: Utilizing plasmids containing the SohB gene, researchers can induce expression in host organisms such as Escherichia coli. This method allows for the production of large quantities of the protein.
  • Natural Extraction: Isolating SohB from bacterial cells involves cell lysis followed by purification techniques such as chromatography.

Technical Details

The synthesis process often involves:

  • Transformation: Introducing plasmids into competent bacterial cells.
  • Induction: Using specific chemicals (e.g., IPTG) to trigger protein expression.
  • Purification: Employing affinity chromatography or ion-exchange chromatography to isolate SohB protein from other cellular components.
Molecular Structure Analysis

Structure and Data

The molecular structure of SohB protein reveals a complex arrangement that is crucial for its function. Key structural features include:

  • Domain Composition: SohB typically contains multiple domains that facilitate its interaction with other molecules.
  • Three-Dimensional Configuration: X-ray crystallography or NMR spectroscopy can provide insights into its spatial arrangement.

Structural Data

  • Molecular Weight: Approximately 25 kDa
  • Isoelectric Point: Varies depending on post-translational modifications
Chemical Reactions Analysis

Reactions Involving SohB Protein

SohB protein participates in several biochemical reactions that are vital for cellular metabolism. Key reactions include:

  • Phosphorylation: SohB can undergo phosphorylation, modifying its activity and interactions with other proteins.
  • Binding Interactions: It may interact with various ligands or substrates, influencing metabolic pathways.

Technical Details

The kinetics of these reactions can be studied using techniques such as:

  • Enzyme Kinetics: To determine the rate of reaction and affinity for substrates.
  • Spectroscopy Methods: To monitor changes in absorbance or fluorescence during reactions.
Mechanism of Action

Process and Data

The mechanism of action for SohB protein involves its role as a signaling molecule that modulates various cellular processes. Key aspects include:

  • Signal Transduction Pathways: SohB participates in pathways that respond to environmental stimuli, impacting gene expression and metabolic functions.
  • Regulatory Functions: It acts as a regulator, influencing the activity of other proteins through direct interactions or by altering cellular signaling cascades.

Data Insights

Studies have shown that mutations in the SohB gene can lead to altered signaling responses, highlighting its importance in maintaining cellular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of SohB protein include:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stable under a range of temperatures but sensitive to extreme pH levels.

Chemical Properties

Key chemical properties encompass:

  • Reactivity: Reacts with specific substrates during phosphorylation and other modifications.
  • Spectral Characteristics: Exhibits unique absorbance peaks that can be utilized for detection and quantification.

Relevant Data

Analytical techniques such as mass spectrometry provide detailed information regarding molecular weight and structural integrity.

Applications

Scientific Uses

SohB protein has significant applications in various scientific fields:

  • Biotechnology: Utilized in recombinant DNA technology for producing other proteins.
  • Metabolic Engineering: Involved in designing metabolic pathways for enhanced production of biofuels or pharmaceuticals.
  • Research Tool: Serves as a model system for studying protein interactions and signaling mechanisms.
Introduction to the sohB Protein

The sohB protein is a bacterial periplasmic protease encoded by the sohB gene in Escherichia coli. Initially identified as a multicopy suppressor of the temperature-sensitive phenotype caused by htrA (also known as degP) mutations, it plays a critical role in cellular stress response and protein quality control. Its discovery revealed a compensatory mechanism for maintaining proteostasis when key proteolytic systems are compromised, highlighting its importance in bacterial survival under adverse conditions [1] [5].

Historical Discovery and Initial Characterization

The sohB protein was first characterized in 1991 through genetic screening studies aimed at identifying suppressors of the htrA null phenotype. E. coli mutants lacking htrA—a gene encoding a periplasmic serine protease essential for viability above 39°C—exhibited severe temperature sensitivity. Researchers discovered that introducing multicopy plasmids (30–50 copies per cell) carrying the sohB gene restored growth at high temperatures. This positioned sohB as a critical compensatory factor in proteostasis [1].

Key biochemical features of sohB were elucidated through cloning and sequencing:

  • Genetic Locus: Maps to 28 minutes on the E. coli chromosome, located between the topA (topoisomerase I) and btuR (cobalamin metabolism) genes [1].
  • Protein Structure: Encodes a 39,474 Da precursor protein with a 22-amino-acid signal peptide. Cleavage yields a mature 37,474 Da protein localized to the periplasm [1].
  • Evolutionary Relationship: Exhibits homology to E. coli Protease IV, an inner-membrane enzyme that degrades signal peptides. This suggested sohB functions as a previously unidentified periplasmic protease [1].

Table 1: Key Biochemical Properties of sohB Protein

PropertyDetail
Gene Location28 min (topAbtuR intergenic region)
Precursor Molecular Mass39,474 Da
Mature Protein Mass37,474 Da (after signal peptide cleavage)
Cellular LocalizationPeriplasm
Functional HomologyProtease IV (signal peptide digestion)
Inducing ConditionhtrA deficiency; elevated temperature

These findings established sohB as a stress-responsive protease that partially compensates for HtrA’s role in degrading misfolded periplasmic proteins [1].

Biological Context: Role in Escherichia coli Cellular Homeostasis

sohB contributes to E. coli proteostasis through three interconnected mechanisms: periplasmic proteolysis, stress response integration, and functional redundancy.

Periplasmic Protease Activity

As a protease, sohB likely targets misfolded or damaged proteins accumulating in the periplasm during stress. Its homology to Protease IV suggests it cleaves specific peptide bonds, preventing toxic aggregates. This function parallels DegP (HtrA) and DegQ, which degrade misfolded proteins under envelope stress. For example:

  • DegP and DegQ activate the transcriptional regulator CadC by cleaving its periplasmic domain at residue R184 during acid stress, enabling cadBA operon expression [5].
  • sohB’s suppression of htrA deficiency implies analogous roles in mitigating proteotoxic stress, though its direct substrates remain under investigation [1] [5].

Integration with Stress Response Pathways

sohB operates within broader stress-management networks, particularly the CpxAR envelope stress response:

  • The Cpx pathway senses misfolded membrane proteins via the sensor kinase CpxA, triggering phosphorylation of the regulator CpxR [3].
  • Activated CpxR upregulates effectors like the periplasmic chaperone cpxP and sRNA cpxQ, which downregulate membrane protein synthesis [3].
  • While sohB is not directly regulated by CpxAR, its protease activity complements this system by degrading irreparably damaged proteins. This synergy optimizes resource allocation during stress [3] [5].

Functional Redundancy and Metabolic Burden

sohB exemplifies E. coli’s strategy of maintaining overlapping proteolytic systems:

  • In htrA mutants, sohB overexpression restores growth but imposes a metabolic burden by diverting resources from essential processes [1].
  • Dynamic feedback circuits—like sRNA-based systems that downregulate membrane protein expression during stress—highlight the evolutionary trade-offs between stress adaptation and growth efficiency. sohB’s suppression capability suggests it mitigates such burdens [3].

Table 2: Proteases in E. coli Envelope Stress Response

ProteaseLocalizationPrimary RoleInduction Trigger
sohBPeriplasmCompensatory degradation; HtrA suppressionhtrA deficiency, heat
DegP (HtrA)PeriplasmRefolding/degradation of misfolded proteinsEnvelope stress, heat
DegQPeriplasmSubstrate cleavage (e.g., CadC activation)Acid stress, misfolded proteins
Protease IVInner membraneSignal peptide digestionConstitutive

Properties

CAS Number

143079-33-8

Product Name

sohB protein

Molecular Formula

C7H7N3

Synonyms

sohB protein

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